molecular formula C11H15NO B2786038 2-(Pyrrolidin-1-ylmethyl)phenol CAS No. 10419-44-0

2-(Pyrrolidin-1-ylmethyl)phenol

Cat. No.: B2786038
CAS No.: 10419-44-0
M. Wt: 177.247
InChI Key: XXWYYQVGCPWDHR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)phenol is a compound that features a phenol group attached to a pyrrolidine ring via a methylene bridge. This compound is part of the alkylaminophenol family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-(Pyrrolidin-1-ylmethyl)phenol can be achieved through the Petasis reaction, which involves the reaction between an aldehyde, an amine, and a boronic acid . This method is preferred due to its mild reaction conditions and high efficiency. The reaction typically proceeds as follows:

    Reactants: An aldehyde, pyrrolidine, and phenylboronic acid.

    Conditions: The reaction is carried out in the presence of a catalyst, often a Lewis acid, under mild temperatures.

    Procedure: The reactants are mixed and allowed to react, forming the desired product, this compound.

Chemical Reactions Analysis

2-(Pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWYYQVGCPWDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901579
Record name NoName_711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure was as described in Example 1, but the phenol and paraformaldehyde in diisopropyl ether were reacted at 50° C. in separate runs with (a) 0.65 kg of diethylamine, (b) 0.632 kg pyrrolidine and (c) 0.90 kg of dipropylamine. Under the same reaction conditions and isolation conditions, 1.49 kg (about 93% of theory, relative to converted phenol) of o-diethylaminomethylphenol, 1.77 kg (about 96% of theory, relative to converted phenol) of o-dipropylaminomethylphenol and 1.50 kg (about 95% of theory, relative to converted phenol) of o-hydroxy-N-benzylpyrrolidine were obtained in (a), (b) and (c) respectively.
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